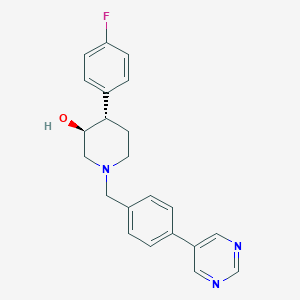![molecular formula C20H25N3O3 B3818405 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide](/img/structure/B3818405.png)
4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide
Übersicht
Beschreibung
4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide, also known as PPB, is a chemical compound that has been widely used in scientific research. PPB is a small molecule that belongs to the class of benzamides. This compound has been found to have various biochemical and physiological effects, making it an important tool in the study of different biological processes.
Wirkmechanismus
The mechanism of action of 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide involves its ability to bind to a specific site on a protein, thereby disrupting its interaction with another protein. This binding site is located on the surface of the protein and is involved in the formation of protein-protein complexes. By disrupting this interaction, this compound can inhibit the function of the protein complex and thereby affect different biological processes.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. In addition to its ability to disrupt protein-protein interactions, this compound has also been found to inhibit the activity of certain enzymes. This compound has also been found to affect the function of different ion channels, which can have an impact on various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide in lab experiments is its ability to selectively disrupt protein-protein interactions. This can help in understanding the function of different proteins in different biological pathways. However, one of the limitations of using this compound is its specificity. This compound may only bind to a specific site on a protein, which may limit its use in the study of other proteins.
Zukünftige Richtungen
There are several future directions for the use of 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide in scientific research. One such direction is the development of more potent and selective this compound analogs. Another direction is the use of this compound in the study of different diseases such as cancer and neurodegenerative disorders. This compound has also been found to have potential therapeutic applications, and further research in this area may lead to the development of new drugs.
Wissenschaftliche Forschungsanwendungen
4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide has been used in various scientific research studies as a tool to investigate different biological processes. One of the most significant applications of this compound is in the study of protein-protein interactions. This compound has been found to disrupt the interaction between two proteins, which can help in understanding the function of these proteins in different biological pathways.
Eigenschaften
IUPAC Name |
4-(pentanoylamino)-N-(3-pyridin-3-yloxypropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-3-7-19(24)23-17-10-8-16(9-11-17)20(25)22-13-5-14-26-18-6-4-12-21-15-18/h4,6,8-12,15H,2-3,5,7,13-14H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETGSLQDIBWWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCOC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R*,4S*)-1-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3818329.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3818334.png)

![4-biphenylyl[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B3818350.png)
![5-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3818358.png)
![[4-(1-benzofuran-2-yl)-2-pyridinyl]methanol](/img/structure/B3818366.png)
![6-(1-azepanyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3818373.png)
![1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3818378.png)
![ethyl 2-{[(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]amino}benzoate](/img/structure/B3818385.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B3818392.png)
![2-[(1-acetyl-4-piperidinyl)carbonyl]-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3818401.png)
![ethyl 1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B3818413.png)
![(3S*,4R*)-1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3818420.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B3818428.png)